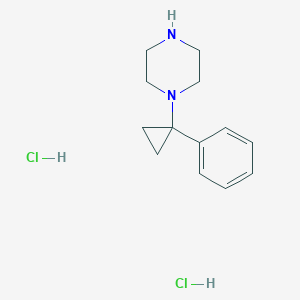
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride
Übersicht
Beschreibung
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride, commonly known as PCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCPP is a cyclopropyl derivative of piperazine and is structurally similar to other psychoactive compounds, such as MDMA and amphetamine. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Applications
Piperazine derivatives are known for their diverse pharmacological activities, including their role in the treatment of psychiatric disorders, cardiovascular diseases, and their potential anticancer properties. For example, ziprasidone, a benzisothiazolyl piperazine derivative, is used in the treatment of schizophrenia and bipolar disorder, showing efficacy in managing acute manic and mixed episodes (Sacchetti et al., 2011). Moreover, piperazine ferulate, a derivative of ferulic acid, has been combined with angiotensin receptor blockers to provide renal protective benefits in diabetic nephropathy patients (Yang et al., 2021).
Anticancer Research
Piperazine-based compounds have been investigated for their anticancer properties. For instance, quinazoline α-antagonists, which are chemically related to piperazines, have demonstrated the ability to induce apoptosis and decrease cell growth in various cancer cell lines, suggesting their potential as anticancer agents (Batty et al., 2016).
Pharmacokinetics and Drug Interactions
The pharmacokinetics of piperazine derivatives, including aspects like absorption, metabolism, and elimination, are critical for their therapeutic applications. For example, trazodone hydrochloride, which contains a piperazine moiety, has its pharmacokinetics influenced by genetic polymorphisms, affecting its plasma concentration and necessitating dose adjustments in some cases (Meulman et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYQVRANFGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



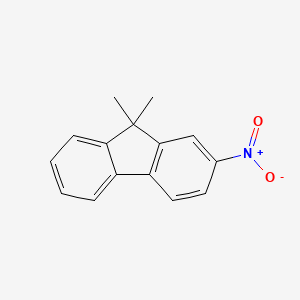
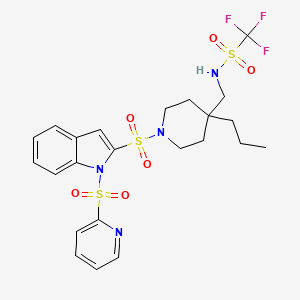

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
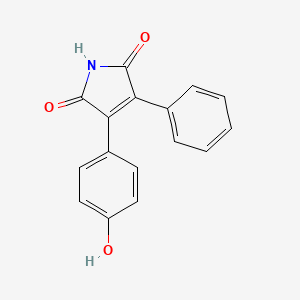
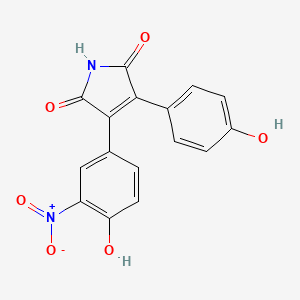
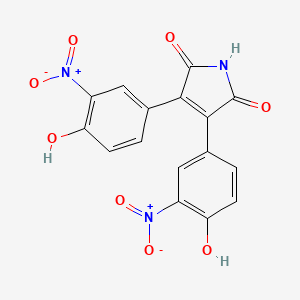


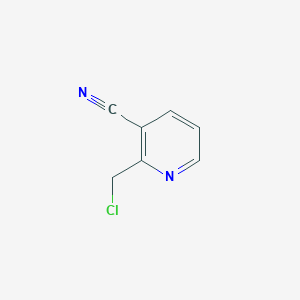



![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)